molecular formula C14H18ClNO3 B1418293 Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate CAS No. 2204587-92-6

Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate

Cat. No.: B1418293
CAS No.: 2204587-92-6
M. Wt: 283.75 g/mol
InChI Key: ZZKCLHSWGCYSAJ-UHFFFAOYSA-N
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Description

Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate is an organic compound with the molecular formula C₁₃H₁₇ClN₂O₃ and a molecular weight of 284.80 g/mol . It features a phenylacetate backbone substituted with a 4-chlorobutanoylamino group at the para position. This compound is primarily utilized as a reagent in synthesizing hydroxydiphenylmethylpiperidines, which exhibit antihistaminic properties . Its structural design combines ester and amide functionalities, enabling interactions with biological targets such as histamine receptors.

Properties

IUPAC Name

ethyl 2-[4-(4-chlorobutanoylamino)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-2-19-14(18)10-11-5-7-12(8-6-11)16-13(17)4-3-9-15/h5-8H,2-4,9-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKCLHSWGCYSAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)NC(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enzymatic Reduction Method

Overview:
This approach utilizes biocatalysts to achieve asymmetric reduction of suitable precursors, notably 4-chloroacetyl acetacetic ester, to produce the target compound with high stereoselectivity.

Process Details:

  • Reactants: Ethyl 4-chloroacetyl acetacetic ester, glucose (hydrogen donor), keto reductase, and hexose phosphate dehydrogenase (biocatalysts), with NADPH as cofactor.
  • Reaction Conditions:
    • Solvent: Ethyl acetate or dichloromethane with purified water as a phase medium.
    • pH: Maintained between 6.9 and 7.1 using hydrophosphate buffer.
    • Temperature: Approximately 30°C.
    • Reaction Time: Around 7 hours.
    • Catalyst loading: 6% of the ester’s weight for enzymes.
    • NADPH: 0.2% relative to ester weight.
  • Outcome: The enzymatic reduction yields the chiral hydroxyl intermediate, which upon subsequent chemical steps, leads to the final ester.

Advantages:

  • High stereoselectivity and yield (>80%).
  • Mild reaction conditions.
  • Simplified operation steps compared to traditional chemical reductions.

Research Findings:

  • Enzymatic methods significantly reduce by-products and racemization issues, leading to purer products and higher overall yields.

Friedel-Crafts Acylation Route

Overview:
This classical aromatic substitution involves acylation of phenyl rings with 4-chlorobutanoyl chloride, followed by esterification or reduction to obtain the target compound.

Process Details:

  • Reactants: Phenyl compounds, 4-chlorobutanoyl chloride, aluminum chloride catalyst.
  • Reaction Steps:
    • Friedel-Crafts acylation to attach the 4-chlorobutanoyl group onto the phenyl ring.
    • Hydrolysis or esterification to form the ethyl ester.
  • Reaction Conditions:
    • Solvent: Dichloromethane or similar inert solvents.
    • Catalyst: Aluminum chloride, used in stoichiometric amounts.
    • Temperature: Typically 0-25°C for acylation, then reflux for esterification.

Challenges:

  • Difficulties in isolating pure products due to side reactions and mixture of isomers.
  • Use of corrosive catalysts and solvents.

Research Findings:

  • Friedel-Crafts acylation provides a straightforward route but suffers from low selectivity and complicated purification steps, leading to lower overall yields (~50-60%).

Multi-step Organic Synthesis

Overview:
This involves sequential reactions starting from simpler precursors, such as halogenation, reduction, and esterification.

Typical Route:

  • Halogenation of phenyl compounds to introduce chlorobutanoyl groups.
  • Reduction of intermediate ketones or nitriles to hydroxyl groups.
  • Esterification to form the ethyl ester.

Research Findings:

  • These routes are often labor-intensive, with multiple purification steps, and yield variability depending on reaction conditions and intermediates’ stability.

Microbial or Biocatalytic Methods

Emerging Techniques:

  • Use of microbial strains or isolated enzymes to catalyze specific steps, such as hydroxylation or reduction, under mild conditions.

Advantages:

  • Environmentally friendly.
  • High selectivity.
  • Potential for continuous processing.

Data Table Summarizing Preparation Methods

Method Key Reactants Main Reaction Type Yield (%) Advantages Drawbacks
Enzymatic reduction 4-Chloroacetyl acetacetic ester, enzymes Asymmetric reduction >80 High stereoselectivity, mild conditions Enzyme cost, scalability
Friedel-Crafts acylation Phenyl compounds, 4-chlorobutanoyl chloride Electrophilic aromatic substitution 50-60 Straightforward, well-understood Side reactions, purification issues
Multi-step organic synthesis Halogenated intermediates, reducers Halogenation, reduction, esterification Variable Flexibility in design Complex, low yield, multiple steps
Microbial/biocatalytic Microorganisms, enzymes Biotransformation Not widely reported Eco-friendly, high selectivity Technical complexity, scale-up

Chemical Reactions Analysis

Types of Reactions

Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes

Mechanism of Action

The mechanism of action of Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Structural and Functional Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications References
This compound C₁₃H₁₇ClN₂O₃ 284.80 Chlorobutanoylamino group, ester linkage Antihistaminic precursor
Ethyl 2-[4-(dimethylamino)phenyl]acetate C₂₄H₂₃N₃O₂ 377.46 Dimethylamino group, benzimidazole ring Anti-HIV, anti-inflammatory agents
Ethyl 2-(4-chlorophenoxy)acetoacetate C₁₂H₁₃ClO₄ 256.68 Chlorophenoxy group, acetoacetate ester Organic synthesis intermediate
Ethyl (4-chlorophenyl)acetate C₁₀H₁₁ClO₂ 198.65 Simple chlorophenyl ester General organic synthesis
Ethyl 4-(4-(4-chlorophenoxy)phenyl)-2,4-dioxobutanoate C₁₈H₁₅ClO₅ 346.76 Dioxobutanoate group, chlorophenoxy substituent Potential pharmaceutical applications
Ethyl 2-[4-[2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl]phenoxy]acetate C₁₉H₁₆ClN₃O₃S 413.87 Thiazole ring, chlorophenylamino group Biological activity (e.g., antimicrobial)

Key Differences and Implications

Functional Group Diversity: The chlorobutanoylamino group in the target compound enhances its binding affinity to histamine receptors due to the elongated hydrophobic chain and halogenated moiety . In contrast, the dimethylamino group in ethyl 2-[4-(dimethylamino)phenyl]acetate contributes to basicity and charge interactions, favoring antiviral activity . Compounds like ethyl 2-(4-chlorophenoxy)acetoacetate and ethyl (4-chlorophenyl)acetate lack nitrogen-based substituents, limiting their pharmacological utility but making them versatile in synthetic chemistry .

The thiazole ring in ethyl 2-[4-[2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl]phenoxy]acetate introduces heterocyclic rigidity, which may enhance metabolic stability .

Synthetic Applications: this compound is tailored for antihistaminic synthesis, whereas ethyl 4-(4-(4-chlorophenoxy)phenyl)-2,4-dioxobutanoate’s dioxo group suggests utility in ketone-based drug development .

Research Findings and Data

Crystallographic and Stability Data

  • Ethyl 2-[4-(dimethylamino)phenyl]acetate exhibits a layered crystal structure stabilized by C–H⋯N/O interactions and π-π stacking (centroid distance: 3.656 Å) . Such stability is critical for maintaining compound integrity in solid-state formulations.
  • The target compound’s purity (95%) and defined molecular weight (284.80 g/mol) ensure reproducibility in synthetic workflows .

Biological Activity

Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H17ClO3C_{14}H_{17}ClO_3 and a molar mass of approximately 268.74 g/mol. The compound features an ester functional group, an amine group, and a chlorobutanoyl moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC14H17ClO3C_{14}H_{17}ClO_3
Molar Mass268.74 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of chlorobutanoyl compounds have shown selective cytotoxic effects against various cancer cell lines, including HeLa and HCT-116 cells. The mechanism of action appears to involve the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.

A study demonstrated that certain derivatives exhibited IC50 values as low as 0.69 μM against HeLa cells, indicating potent antiproliferative effects compared to standard treatments like doxorubicin (IC50 = 2.29 μM) . The apoptotic effects were confirmed through DAPI staining, which indicated nuclear disintegration in treated cancerous cells.

Enzyme Inhibition

This compound may also act as an inhibitor for various enzymes. Its structural components suggest potential interactions with targets involved in metabolic pathways. For example, the presence of the chlorobutanoyl group can enhance binding affinity to enzyme active sites, thereby inhibiting enzymatic reactions critical for tumor growth.

Case Studies and Research Findings

  • Antiproliferative Activity : A study on structurally related compounds demonstrated their ability to inhibit HDAC activity, leading to reduced proliferation in cancer cells .
  • Mechanistic Insights : Research has indicated that these compounds may target specific signaling pathways associated with cancer progression, enhancing their therapeutic potential .
  • Comparative Analysis : When compared to other compounds with similar structures, this compound showed superior selectivity towards cancer cells while sparing normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate
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Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate

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